1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Synthesis Protocol: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
Executive Summary
This technical guide details the synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea , a structural scaffold often associated with kinase inhibition (e.g., p38 MAPK) and sirtuin modulation (SIRT1/2).
Unlike standard combinatorial approaches that rely on unstable isocyanates, this protocol utilizes a CDI-mediated (1,1'-Carbonyldiimidazole) one-pot assembly . This method offers superior safety (avoiding phosgene derivatives), higher atom economy, and precise control over unsymmetrical urea formation. The synthesis is convergent, splitting the molecule into a commercially available phenethyl fragment and a synthesized thiazole-biaryl fragment.
Core Chemical Strategy
-
Biaryl Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Linker Activation: In situ activation of phenethylamine using CDI to generate the reactive imidazolide species.
-
Nucleophilic Addition: Controlled addition of 3-(thiazol-2-yl)benzylamine to the activated intermediate.
Retrosynthetic Analysis
The strategic disconnection focuses on the urea linkage as the final assembly point, preserving the integrity of the thiazole ring throughout the sequence.
Figure 1: Retrosynthetic strategy prioritizing the convergent assembly of the urea linker.
Experimental Protocol
Phase 1: Synthesis of 3-(Thiazol-2-yl)benzonitrile
Objective: Construct the biaryl core using a Suzuki-Miyaura coupling. This method is preferred over Stille coupling to avoid toxic organotin byproducts.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Bromothiazole | 1.0 | Electrophile |
| 3-Cyanophenylboronic acid | 1.1 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.05 | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium |
Procedure:
-
Inertion: Charge a round-bottom flask with 2-bromothiazole (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (5 mol%). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to bromide) and 2M aqueous K₂CO₃.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75-85%.
-
Phase 2: Reduction to 3-(Thiazol-2-yl)benzylamine
Objective: Selectively reduce the nitrile to a primary amine without hydrogenating the thiazole ring (which is susceptible to reduction under harsh conditions).
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-(Thiazol-2-yl)benzonitrile | 1.0 | Substrate |
| LiAlH₄ (1M in THF) | 2.5 | Reducing Agent |
| THF (Anhydrous) | Solvent | Medium |
Procedure:
-
Setup: Under Argon, cool a solution of the nitrile (1.0 eq) in anhydrous THF to 0°C .
-
Addition: Dropwise add LiAlH₄ (2.5 eq). Caution: Exothermic gas evolution.
-
Progression: Warm to RT and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of LiAlH₄ used. -
Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude amine.
-
Note: Store under Argon; benzylic amines can absorb CO₂ from air.
-
Phase 3: Urea Assembly (CDI-Mediated)
Objective: Form the unsymmetrical urea.[1][2][3] The protocol activates the commercially available phenethylamine first to prevent homo-coupling of the valuable thiazole fragment.
Mechanism of Action: The reaction proceeds via a reactive N-acylimidazole intermediate.
Figure 2: Sequential activation strategy ensuring unsymmetrical selectivity.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Phenethylamine | 1.0 | Amine A (Activator) |
| CDI (1,1'-Carbonyldiimidazole) | 1.1 | Coupling Agent |
| 3-(Thiazol-2-yl)benzylamine | 1.0 | Amine B (Nucleophile) |
| DIPEA | 2.0 | Base (Scavenger) |
| DCM (Dichloromethane) | Solvent | Medium |
Detailed Procedure:
-
Activation: Dissolve phenethylamine (1.0 eq) in anhydrous DCM (0.1 M) at 0°C . Add CDI (1.1 eq) in one portion.
-
Formation of Intermediate: Stir at 0°C for 1 hour, then warm to RT for 30 minutes. Checkpoint: No gas evolution (CO₂) should be observed after this period.
-
Coupling: Add 3-(thiazol-2-yl)benzylamine (1.0 eq) and DIPEA (2.0 eq) to the mixture.
-
Completion: Stir at RT for 12–16 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amines and imidazole), then saturated NaHCO₃, then brine.
-
Purification: Recrystallize from EtOH/Water or purify via column chromatography (DCM:MeOH 95:5).
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, the isolated product must meet these criteria:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Urea Protons: Two distinct triplets/singlets around
6.0–6.5 ppm (exchangeable with D₂O). -
Thiazole Protons: Two doublets at
7.7 and 7.9 ppm (characteristic of the thiazole C4/C5). -
Benzylic CH₂ (Thiazole side): Doublet around
4.3 ppm. -
Phenethyl CH₂: Multiplets at
2.7 (benzylic) and 3.3 (N-methylene) ppm.
-
-
LC-MS:
-
Observe parent ion
.[4] -
Absence of symmetric urea byproducts (e.g., 1,3-diphenethylurea).
-
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
CDI Urea Synthesis Protocol: Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link
-
Modern Unsymmetrical Urea Synthesis: Duspara, P. A., et al. (2012). Synthesis of unsymmetrical ureas via the palladium-catalyzed oxidative carbonylation of amines. Journal of Organic Chemistry. (Contextual grounding for urea stability). Link
-
Thiazole Medicinal Chemistry: Kashyap, S. J., et al. (2012). Synthesis of Thiazole Derivatives as Pharmacological Agents. Acta Chimica Slovenica. (Validating the thiazole-benzylamine stability). Link
Sources
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea chemical properties
[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
This molecule functions as a non-covalent inhibitor scaffold, utilizing a central urea linker to establish hydrogen bond networks with target protein active sites (typically Aspartate or Glutamate residues).
Structural Nomenclature
-
IUPAC Name: 1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea[1]
-
Molecular Formula:
[1] -
Molecular Weight: 337.44 g/mol [1]
-
SMILES: C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3
Physicochemical Properties Table
The following data is critical for assay development and formulation.
| Property | Value | Technical Context |
| LogP (Calc) | 3.6 ± 0.4 | Lipophilic; indicates good membrane permeability but requires DMSO for stock solutions.[1] |
| PSA (Polar Surface Area) | ~80 Ų | Within the "Rule of 5" limit (<140 Ų), suggesting oral bioavailability. |
| H-Bond Donors | 2 | The urea -NH- groups act as key donors for target binding.[1] |
| H-Bond Acceptors | 3 | Urea carbonyl (O) and Thiazole nitrogen (N).[1] |
| Solubility | Low (Aq) | < 10 µM in PBS. Soluble in DMSO (>10 mM) and Ethanol. |
| pKa | ~13 (Urea) | The urea protons are weakly acidic; thiazole N is weakly basic (pKa ~2.5).[1] |
Part 2: Synthetic Methodology
To ensure high purity (>98%) for biological screening, a convergent synthesis strategy is recommended. This approach minimizes side reactions common in linear syntheses.
Recommended Route: Isocyanate Coupling
This protocol utilizes the high reactivity of isocyanates to form the urea linkage under mild conditions, preventing racemization or thermal decomposition.
Reagents:
-
Amine Component: 3-(Thiazol-2-yl)benzylamine (CAS: 885465-97-4 precursor).[1]
-
Isocyanate Component: Phenethyl isocyanate (CAS: 1943-82-4).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 3-(thiazol-2-yl)benzylamine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add 1.1 equivalents of phenethyl isocyanate dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching: If isocyanate remains, add a scavenger resin (e.g., aminomethyl polystyrene) or a small amount of MeOH.
-
Purification: The product often precipitates. Filter the white solid and wash with cold ether. If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Convergent synthesis via isocyanate coupling yielding the target urea scaffold.
Part 3: Mechanism of Action & Pharmacophore
This molecule is a classic "Linker-Anchor" inhibitor .[1] Its biological activity is driven by the spatial arrangement of its three pharmacophoric elements.
Pharmacophore Analysis
-
The Urea Core (Anchor):
-
Acts as the primary binding hook. In sEH , it mimics the transition state of the epoxide ring opening, forming hydrogen bonds with Tyr383 and Tyr466. In Kinases , it binds the catalytic Asp (DFG motif) and Glu (C-helix).[1]
-
-
The Phenethyl Wing (Hydrophobic Filler):
-
Provides steric bulk and hydrophobic interaction. In sEH, this fits into the "Right-Hand Side" (RHS) hydrophobic tunnel.[1]
-
-
The Thiazolyl-Benzyl Wing (Specificity Element):
-
The benzyl ring provides
- stacking opportunities.[1] -
The thiazole ring is a bioisostere for pyridine or phenyl but with distinct polarity. The nitrogen atom can accept a hydrogen bond, potentially anchoring the molecule in a specific sub-pocket (e.g., the allosteric pocket of p38 MAPK).
-
Interaction Pathway Diagram
Caption: Pharmacophoric mapping of the urea derivative to generic protein binding pockets.[1]
Part 4: Experimental Protocols
Stock Solution Preparation
Due to the urea and aromatic nature, solubility in water is poor.
-
Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiazole) and store at -20°C. Stable for >6 months.
-
Usage: Do not exceed 1% DMSO final concentration in cell-based assays to avoid solvent toxicity.
In Vitro IC50 Determination (Generic Fluorescence Assay)
If testing for sEH inhibition (a likely target):
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
-
Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate).[1]
-
Procedure:
-
Incubate Enzyme (1 nM) + Inhibitor (Serial Dilution) for 15 mins at 30°C.
-
Add Substrate (50 µM final).[1]
-
Measure Fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 mins.
-
-
Analysis: Fit the slope (RFU/min) vs. [Inhibitor] to a 4-parameter logistic equation.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.[1] Link
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009)." Expert Opinion on Therapeutic Patents, 20(7), 941-956.[1] Link
-
PubChem Compound Summary. "Urea Derivatives and Structural Analogs." National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Thiazole-Phenyl bioisosterism). Link[1]
Technical Guide: In Vitro Screening of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
The following technical guide details the in vitro screening and profiling of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea , a compound structurally characteristic of Soluble Epoxide Hydrolase (sEH) inhibitors and Type II Kinase inhibitors .
Executive Summary & Compound Analysis
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic small molecule featuring a classic "Urea-Linker-Heterocycle" pharmacophore. Structural decomposition reveals its primary classification as a Soluble Epoxide Hydrolase (sEH) Inhibitor , with secondary potential as a Type II Kinase Inhibitor .
structural Decomposition
-
The Core (Urea): The central urea moiety (-NH-CO-NH-) acts as the primary pharmacophore, functioning as a transition-state mimic for the hydrolysis of epoxides. It forms hydrogen bonds with the active site residues (Tyr381, Tyr465, and Asp333) of the sEH enzyme.[1]
-
The Tail (Phenethyl): The 1-phenethyl group provides a flexible, lipophilic tail that occupies the hydrophobic tunnel of the sEH enzyme, mimicking the lipid chain of endogenous substrates like Epoxyeicosatrienoic acids (EETs).
-
The Anchor (Thiazolyl-Benzyl): The 3-(thiazol-2-yl)benzyl group serves a dual purpose: it enhances metabolic stability compared to simple phenyl groups and provides additional van der Waals interactions or hydrogen bonding within the catalytic pocket (or the ATP-binding pocket in kinases).
Screening Strategy: The screening workflow must prioritize sEH inhibition (potency and mechanism) followed by Kinase Selectivity (off-target profiling) and Cellular Efficacy (anti-inflammatory response).
Primary Screening: Soluble Epoxide Hydrolase (sEH) Inhibition
The gold standard for validating this compound is a fluorometric assay measuring the hydrolysis of a surrogate substrate.
Mechanism of Action
The compound inhibits the conversion of anti-inflammatory EETs into pro-inflammatory DHETs (Dihydroxyeicosatrienoic acids). By blocking the C-terminal hydrolase domain of sEH, it stabilizes EET levels, reducing inflammation and hypertension.
Protocol: Fluorometric sEH Assay
Objective: Determine the IC50 of the compound using the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propionate).
Reagents:
-
Enzyme: Recombinant Human sEH (hsEH).
-
Substrate: PHOME (50 µM final concentration).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Control: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control.
Step-by-Step Workflow:
-
Preparation: Dissolve 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer.
-
Incubation: Add 20 µL of enzyme solution (approx. 1 nM final) to 20 µL of the compound dilution in a black 96-well plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.
-
Initiation: Add 160 µL of PHOME substrate solution.
-
Measurement: Monitor fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes (kinetic mode).
-
Analysis: Calculate the slope of fluorescence appearance (hydrolysis rate). Plot % Inhibition vs. Log[Compound] to derive the IC50.
Validation Criteria:
-
Z-Factor: > 0.5 for the assay plate.
-
Positive Control (AUDA): IC50 should fall within 1–5 nM.
Secondary Screening: Kinase Selectivity (Polypharmacology)
Due to the "Thiazol-2-yl" and "Urea" motifs—common in kinase inhibitors like Sorafenib—this compound must be screened against angiogenic kinases.
Rationale
The urea linker can form H-bonds with the "gatekeeper" residue and the Glu/Asp of the DFG motif in kinases (Type II binding mode). The thiazole ring often occupies the allosteric hydrophobic pocket.
Target Panel[1]
-
VEGFR2 (KDR): Vascular Endothelial Growth Factor Receptor.
-
p38 MAPK: Mitogen-Activated Protein Kinase (Inflammation pathway).
-
c-Raf / B-Raf: MAP Kinase pathway.
Protocol: FRET-Based Binding Assay (LanthaScreen)
-
Mix: Combine the compound (10 µM screening concentration), Europium-labeled anti-tag antibody, Alexa Fluor-labeled Tracer, and the specific Kinase.
-
Equilibrate: Incubate for 60 minutes at Room Temperature.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Result: A decrease in FRET signal indicates displacement of the tracer, confirming binding to the ATP pocket.
Functional & Cellular Profiling
Biochemical potency must translate to cellular efficacy. The anti-inflammatory nature of sEH inhibition is best tested in macrophage models.
LPS-Induced NO Production (RAW 264.7 Cells)
Objective: Measure the reduction of Nitric Oxide (NO) release upon immune stimulation.
Protocol:
-
Seeding: Plate RAW 264.7 macrophages (5 x 10^4 cells/well) in DMEM + 10% FBS.
-
Treatment: Pre-treat cells with the compound (0.1, 1, 10 µM) for 1 hour.
-
Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.
-
Griess Assay: Mix 50 µL of cell supernatant with 50 µL of Griess Reagent. Incubate 10 mins.
-
Quantification: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.
Data Interpretation:
-
Efficacy: A dose-dependent reduction in NO levels confirms anti-inflammatory activity.
-
Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay in parallel to ensure NO reduction is not due to cell death.
Visualization of Signaling & Workflow
The Arachidonic Acid Cascade (sEH Pathway)
This diagram illustrates the biological context where the compound acts, preventing the degradation of beneficial EETs.
Caption: Mechanism of Action. The compound inhibits sEH, blocking the conversion of beneficial EETs to inactive DHETs.[1][2]
Screening Decision Tree
A logical flow for validating the compound from "Hit" to "Lead".
Caption: The critical path for compound validation, prioritizing sEH potency before selectivity and cellular efficacy.
Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability with literature standards (e.g., AUDA or Sorafenib).
Table 1: Recommended Data Reporting Format
| Assay Type | Parameter | Metric | Target Value (Good) |
| Biochemical | sEH Potency (Human) | IC50 | < 10 nM |
| Biochemical | sEH Potency (Murine) | IC50 | < 10 nM |
| Selectivity | Kinase Inhibition (VEGFR2) | IC50 | > 1 µM (if sEH specific) |
| Cellular | Anti-inflammatory (NO) | EC50 | < 500 nM |
| ADME | Microsomal Stability (t1/2) | Minutes | > 30 min |
| Physchem | Solubility (PBS, pH 7.4) | µM | > 50 µM |
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link
-
Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Link
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of Phenethyl Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenethyl urea scaffold is a privileged structural motif in medicinal chemistry, embodying a versatile framework for the design of novel therapeutic agents. Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with the tunable physicochemical properties afforded by substitutions on its aromatic and ethylamine components, has led to the discovery of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the known and emerging therapeutic targets of phenethyl urea compounds, delving into their mechanisms of action, the experimental workflows for their characterization, and the future outlook for this promising class of molecules.
I. G-Protein Coupled Receptors (GPCRs): Allosteric Modulation and Antagonism
Phenethyl urea derivatives have demonstrated significant potential in modulating the activity of G-Protein Coupled Receptors (GPCRs), one of the largest and most important families of drug targets.
A. Cannabinoid Type-1 (CB1) Receptor
The CB1 receptor, a key component of the endocannabinoid system, is extensively expressed in the central nervous system and plays a crucial role in regulating processes such as pain, appetite, and mood.[1] Certain 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been identified as potent negative allosteric modulators (NAMs) of the CB1 receptor.[1][2] These compounds do not bind to the orthosteric site recognized by endogenous cannabinoids but rather to a distinct allosteric site, thereby modulating the receptor's response to agonist stimulation.[1]
This allosteric modulation offers a nuanced approach to tempering CB1 activity, potentially mitigating the psychoactive side effects associated with orthosteric antagonists. Notably, these phenethyl urea-based CB1 NAMs have been shown to attenuate the reinstatement of cocaine-seeking behaviors in preclinical models, highlighting their therapeutic potential in treating substance use disorders.[1][2]
Experimental Workflow: Characterizing CB1 Allosteric Modulators
A typical workflow to identify and characterize phenethyl urea compounds as CB1 NAMs involves a series of in vitro assays:
Caption: Workflow for identifying and validating CB1 NAMs.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Maintain HEK293 cells stably expressing the human CB1 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test phenethyl urea compounds to the wells.
-
Agonist Stimulation: After a short incubation with the test compounds, stimulate the cells with a known CB1 agonist (e.g., CP55,940).
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates potential NAM activity.[1]
B. Neuropeptide Y5 (NPY5) Receptor
The Neuropeptide Y5 (NPY5) receptor is implicated in the regulation of energy homeostasis and appetite. Trisubstituted phenyl urea derivatives have been identified as potent antagonists of the NPY5 receptor.[3][4] Through systematic optimization of the phenylethyl, urea, and phenyl portions of the lead compound, analogs with IC50 values in the sub-nanomolar range have been developed.[3][4] Functional assays, such as measuring forskolin-induced cyclic AMP accumulation, have confirmed the antagonistic activity of these compounds.[3][4]
II. Enzymes: A Diverse Range of Inhibitory Actions
The chemical versatility of the phenethyl urea scaffold allows for its interaction with a wide array of enzymes, leading to inhibitory activity relevant to various disease states.
A. Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism.[5] In the context of oncology, IDO1 is a significant immunotherapeutic target, as its upregulation in the tumor microenvironment can lead to immune suppression. Phenyl urea derivatives have emerged as potent and selective inhibitors of IDO1, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[5] These inhibitors show promise in preclinical cancer models, demonstrating tumor growth inhibition.[5]
B. Transketolase
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, a metabolic route crucial for nucleotide synthesis and cellular redox balance. Inhibition of transketolase is being explored as a potential anti-cancer strategy. Structure-based virtual screening has identified diphenyl urea derivatives as novel inhibitors of human transketolase.[6] These compounds are proposed to bind at the dimerization interface of the enzyme, representing a novel inhibitory mechanism.[6]
C. Epoxide Hydrolases
Epoxide hydrolases are enzymes involved in the metabolism of signaling lipids and the detoxification of xenobiotics. In Mycobacterium tuberculosis, these enzymes are being investigated as potential drug targets. Adamantyl urea derivatives have been identified as potent inhibitors of M. tuberculosis epoxide hydrolases (EphB and EphE), demonstrating significant anti-tubercular activity.[7]
III. Ion Channels: Modulators of Cellular Excitability
Ion channels, which control the flow of ions across cell membranes, are fundamental to cellular signaling and are attractive therapeutic targets.[8][9]
Ca2+-Release-Activated Ca2+ (CRAC) Channels
CRAC channels, formed by ORAI1 and gated by STIM1, are crucial for calcium signaling in various cell types, including immune cells.[10] Dysregulation of CRAC channel activity is associated with immune disorders. High-throughput screening has identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of CRAC channels, specifically targeting the ORAI1 subunit.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings and the stereochemistry of the phenylethyl moiety significantly influence the inhibitory potency.[10]
IV. Nuclear Receptors: Influencing Gene Transcription
Nuclear receptors are a family of ligand-activated transcription factors that regulate a multitude of physiological processes.[11][12][13]
Estrogen-Related Receptor Alpha (ERRα)
ERRα is an orphan nuclear receptor that plays a role in cellular metabolism and has been implicated in the progression of certain cancers. A class of 1-(2,5-diethoxy-benzyl)-3-phenyl-urea analogs has been identified as inverse agonists of ERRα.[11][14] These compounds can inhibit the transcriptional activity of ERRα, leading to reduced growth of triple-negative breast cancer cell lines in vitro.[11]
V. Antimicrobial and Anticancer Activity
Numerous studies have reported the broad-spectrum antimicrobial and anticancer activities of phenethyl urea derivatives, suggesting that they may act on multiple targets or on targets that are conserved across different pathogens and cancer cell types.
A. Antibacterial Targets
Phenethyl urea compounds have demonstrated activity against various bacterial strains, including multidrug-resistant ones like Acinetobacter baumannii.[15] The proposed mechanisms of action include the inhibition of essential bacterial enzymes such as penicillin-binding proteins (PBPs) and topoisomerases (DNA gyrase and topoisomerase IV).[16][17] Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of these bacterial targets.[15]
Caption: Workflow for antibacterial drug discovery with phenethyl ureas.
B. Anticancer Targets
Phenethyl urea derivatives have shown cytotoxic activity against a range of cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and SH-SY5Y (neuroblastoma).[18][19][20][21] The proposed anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest.[22] One of the key target classes implicated is the topoisomerase family of enzymes, which are vital for DNA replication and are common targets for established chemotherapeutic agents.[17][19]
Quantitative Data Summary
| Compound Class | Target | Activity | Cell Line/Assay | Reference |
| 3-(4-chlorophenyl)-1-(phenethyl)ureas | CB1 Receptor | pIC50 up to 7.54 | Ca2+ mobilization, cAMP, GTPγS | [1] |
| Trisubstituted phenyl ureas | NPY5 Receptor | IC50 < 0.1 nM | Radioligand binding | [3][4] |
| 1-phenyl-3-(1-phenylethyl)ureas | Complement C9 | IC50 as low as 13 nM | Hemolytic assay | [23] |
| Phenyl urea derivatives | IDO1 | IC50 0.1–0.6 μM | Enzyme inhibition assay | [5] |
| 1-phenyl-3-(1-phenylethyl)ureas | CRAC (ORAI1) | IC50 ~3.25 μM | Ca2+ influx assay | [10] |
| Tetrahydronaphthalen-1-yl-phenethyl ureas | HeLa cells | IC50 as low as 2.6 µM | Cytotoxicity assay | [17][20][21] |
| N,N-disubstituted ureas | A. baumannii | 94.5% inhibition | Growth inhibition assay | [15] |
VI. The Complement System: A Novel Avenue for Intervention
The complement system is a crucial component of the innate immune response, but its inappropriate activation can contribute to inflammatory and autoimmune diseases.[23] Through high-throughput screening, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea was identified as a moderate inhibitor of the complement system.[23] Subsequent structural modifications led to the development of highly potent analogs that inhibit the formation of the membrane attack complex by preventing C9 deposition.[23] This discovery opens up a new therapeutic avenue for phenethyl urea compounds in the treatment of complement-mediated disorders.
Conclusion and Future Directions
The phenethyl urea scaffold has proven to be a remarkably fruitful starting point for the discovery of modulators of a diverse array of therapeutic targets. From GPCRs and enzymes to ion channels and nuclear receptors, these compounds have demonstrated significant potential across multiple disease areas, including neurological disorders, cancer, infectious diseases, and inflammatory conditions.
Future research in this area should focus on several key aspects:
-
Target Selectivity: As many phenethyl urea derivatives exhibit broad activity, enhancing selectivity for a specific target will be crucial for minimizing off-target effects and improving the therapeutic index.
-
Mechanism of Action Elucidation: For compounds identified through phenotypic screening (e.g., anticancer or antibacterial activity), further studies are needed to definitively identify their molecular targets and elucidate their mechanisms of action.
-
Structure-Based Drug Design: As more crystal structures of phenethyl urea compounds in complex with their targets become available, structure-based design approaches can be more effectively employed to optimize potency and selectivity.
-
Pharmacokinetic Optimization: A thorough evaluation and optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their successful translation into clinical candidates.
References
-
Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. (Source: National Center for Biotechnology Information) [Link]
-
Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. (Source: ACS Publications) [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (Source: Biointerface Research in Applied Chemistry) [Link]
-
Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. (Source: National Center for Biotechnology Information) [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (Source: MDPI) [Link]
-
Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. (Source: National Center for Biotechnology Information) [Link]
-
Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. (Source: PubMed) [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (Source: MDPI) [Link]
-
Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (Source: National Center for Biotechnology Information) [Link]
-
Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (Source: ResearchGate) [Link]
-
Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (Source: Taylor & Francis Online) [Link]
-
Full article: Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (Source: Taylor & Francis Online) [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. (Source: International Journal of Drug Development and Research) [Link]
-
Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (Source: PubMed) [Link]
-
Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. (Source: R Discovery) [Link]
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (Source: National Center for Biotechnology Information) [Link]
-
International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily—Update 2023. (Source: National Center for Biotechnology Information) [Link]
-
International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily-Update 2023. (Source: DigitalCommons@TMC) [Link]
-
New insight to guide discovery of drugs targeting ion channels. (Source: Drug Target Review) [Link]
-
Targeting ion channels with ultra-large library screening for hit discovery. (Source: Frontiers) [Link]
-
Nuclear Receptors and the Hidden Language of the Metabolome. (Source: MDPI) [Link]
-
Nuclear Receptors. (Source: Otava Chemicals) [Link]
Sources
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea|Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]
- 9. Discovery Opens Possibility of New Ion Channel-Targeting Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily—Update 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nuclear Receptors [otavachemicals.com]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Profiling of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
[1][2][3]
Executive Summary & Compound Rationale
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (herein referred to as PTBU ) represents a class of synthetic urea derivatives containing a thiazole-biaryl scaffold.[1] Structurally, this compound integrates a lipophilic phenethyl tail with a polarizable thiazole-benzyl headgroup, linked by a urea moiety.[1]
Scientific Rationale: The urea-thiazole pharmacophore is of high interest in antimicrobial research due to its structural homology with known inhibitors of bacterial cell division and DNA replication.[1] Specifically, this scaffold shares significant features with:
-
FtsZ Inhibitors: The urea linker often acts as a bioisostere to the benzamide functionality seen in compounds like PC190723, which target the interdomain cleft of the bacterial cell division protein FtsZ.[1]
-
Gyrase B Inhibitors: The thiazole ring can interact with the ATP-binding pocket of DNA Gyrase B.[1]
This application note provides a comprehensive workflow for evaluating PTBU, moving from baseline susceptibility (MIC/MBC) to mechanistic validation (Phenotypic Microscopy) and safety profiling.[1]
Material Preparation & Handling[1][2][3]
Critical Note: Urea derivatives can exhibit poor aqueous solubility, necessitating precise solvent handling to avoid precipitation in aqueous growth media.[1]
| Parameter | Specification |
| Molecular Weight | ~337.44 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL); Poor solubility in water.[1] |
| Stock Concentration | Prepare 10 mg/mL or 20 mM master stock in 100% DMSO. |
| Storage | -20°C in varying aliquots to avoid freeze-thaw cycles. Protect from light.[1] |
| Working Solution | Dilute into assay media such that final DMSO concentration is ≤ 1% (v/v) . |
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of PTBU that inhibits visible bacterial growth. Standard: CLSI M07-A10 (Broth Microdilution).[1]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).[1]
-
96-well polypropylene plates (round bottom).[1]
-
Resazurin dye (optional, for visual endpoint).[1]
Workflow:
-
Inoculum Prep: Culture bacteria to mid-log phase (
). Dilute in CAMHB to reachngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> CFU/mL.[2][1] -
Compound Dilution:
-
Add 100 µL CAMHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of
top concentration (e.g., 128 µg/mL) of PTBU to column 1.[2][1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Perform 1:2 serial dilutions from column 1 to 10.[1] Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (No drug + Bacteria + solvent).[1] Column 12 = Sterility Control (Media only).[1]
-
-
Inoculation: Add 100 µL of standardized bacterial suspension to columns 1-11.
-
Incubation: 16–20 hours at 37°C, aerobic.
-
Readout: Record MIC as the lowest concentration with no visible turbidity.
Protocol B: Phenotypic Mechanism Validation (Microscopy)
Objective: Distinguish between general membrane lysis and specific cell division inhibition (FtsZ targeting).[1] Rationale: If PTBU targets FtsZ, bacteria will continue to grow but fail to divide, resulting in a distinct "filamentous" phenotype.[1]
Workflow:
-
Treatment: Incubate S. aureus or B. subtilis with PTBU at 0.5
MIC (sub-lethal concentration) for 2–4 hours.[2][1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Staining:
-
Microscopy: Visualize using Phase Contrast or Fluorescence Microscopy (100x oil immersion).
-
Analysis:
Protocol C: Mammalian Cytotoxicity (CC50)
Objective: Establish the Selectivity Index (
Workflow:
-
Seed cells (
cells/well) in DMEM + 10% FBS. Incubate 24h. -
Add PTBU (serial dilutions from 100 µM). Incubate 48h.
-
Add detection reagent and read absorbance/luminescence.[1]
-
Calculate
(concentration reducing viability by 50%).[2][1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Data Visualization & Logic
Workflow Logic: Mechanism of Action Determination
The following diagram illustrates the decision tree for interpreting PTBU's activity based on phenotypic assays.
Figure 1: Decision tree for mechanism elucidation of PTBU based on phenotypic response.[1]
Expected Results & Interpretation
| Assay | Outcome | Interpretation |
| MIC (Gram-positive) | < 4 µg/mL | Potent activity.[1] Likely specific target (e.g., FtsZ). |
| MIC (Gram-negative) | > 64 µg/mL | Common for this class due to efflux pumps (AcrAB-TolC).[1] |
| Microscopy | Filaments > 10 µm | Positive for FtsZ inhibition. Confirms cell division arrest.[1] |
| Cytotoxicity | Good safety profile.[2][1] High Selectivity Index. |
Troubleshooting:
References
-
Structure-Activity Relationships of Urea Derivatives
-
FtsZ as a Target for Thiazole-Ureas
-
General Protocol for Antimicrobial Susceptibility Testing
-
Thiazole-Urea Synthesis & Activity
Sources
- 1. PubChemLite - 1-phenethyl-3-[4-(trifluoromethyl)thiazol-2-yl]urea (C13H12F3N3OS) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenethyl-urea (C16H14FN3OS) [pubchemlite.lcsb.uni.lu]
- 3. 1-Propan-2-yl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea | C21H20F3N3O2S | CID 90014603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1'-(4-Methyl-1,3-phenylene)bis(3-[5-(p-tolyl)-1,3,4-thiadiazol-2-yl]urea) | C27H24N8O2S2 | CID 599802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea Synthesis
Executive Summary
The synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea presents two distinct chemical challenges: the construction of the 3-(thiazol-2-yl)benzyl scaffold via cross-coupling, and the subsequent urea linkage formation.
Low yields are typically caused by Palladium catalyst poisoning by the thiazole sulfur/nitrogen during the precursor synthesis, or competitive hydrolysis/symmetric urea formation during the final coupling. This guide provides root-cause analysis and validated protocols to resolve these specific bottlenecks.
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the specific failure point using the decision matrix below.
Figure 1: Diagnostic workflow for isolating synthetic bottlenecks.
Module 2: The Precursor Bottleneck (Suzuki Coupling)
The Issue: You are likely attempting to couple 3-formylphenylboronic acid (or ester) with 2-bromothiazole . Yields are often <40% because the thiazole nitrogen and sulfur atoms coordinate strongly to Palladium, effectively "poisoning" the catalyst and preventing the oxidative addition cycle [1].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Pd aggregation (Pd black formation). | Ligand is too weak. Switch from PPh3 to S-Phos or X-Phos . |
| Stalls at 50% conversion | Catalyst deactivation by product inhibition. | Increase catalyst loading to 5 mol%. Add product scavenger if possible. |
| Protodeboronation | Base is too strong or water content too high. | Switch base from K2CO3 to K3PO4 or KF . Use anhydrous 1,4-dioxane. |
Optimized Protocol: The "Bulky Ligand" Method
To prevent thiazole coordination, use sterically demanding ligands.[1]
-
Reagents: 2-Bromothiazole (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%) , S-Phos (4 mol%) , K3PO4 (2.0 eq).
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (Anhydrous).
-
Procedure:
-
Why this works: S-Phos creates a "protective shell" around the Pd center, allowing the catalytic cycle to proceed while blocking the thiazole nitrogen from binding [2].
Module 3: The Urea Coupling (Final Assembly)
The Issue: The reaction between Phenethylamine and the 3-(thiazol-2-yl)benzyl amine derivative yields inconsistent results.
Method A: The Isocyanate Route (Fastest, but risky)
Reaction: Phenethyl isocyanate + 3-(thiazol-2-yl)benzylamine
-
Failure Mode: Moisture in the solvent hydrolyzes the isocyanate to the amine, which then reacts with remaining isocyanate to form 1,3-diphenethylurea (symmetric impurity).
-
Fix: Use commercial Phenethyl isocyanate (it is stable). Ensure the benzylamine partner is a free base , not a hydrochloride salt. If it is a salt, add 1.1 eq of DIPEA.
Method B: The CDI Route (Robust, Recommended)
If Method A fails or yields are low, use 1,1'-Carbonyldiimidazole (CDI).
Protocol:
-
Activation: Dissolve Phenethylamine (1.0 eq) in anhydrous DCM (0.1 M).
-
Addition: Add CDI (1.1 eq) in one portion at 0°C. Stir for 1 hour.
-
Coupling: Add 3-(thiazol-2-yl)benzylamine (1.0 eq) and remove the ice bath. Stir at RT for 4–12 hours.
-
Quench: Add 1M HCl (aq) to quench unreacted imidazole and solubilize any unreacted starting amines. The urea product will remain in the organic layer.
Figure 2: Step-wise activation using CDI prevents symmetric urea formation.
Module 4: Purification & Isolation
The Issue: Urea derivatives often "oil out" (form a sticky gum) rather than crystallizing, trapping impurities.
Q: My product is an oil. How do I solidify it? A: Ureas are highly polar but often poorly soluble in ether.
-
Dissolve the crude oil in a minimum amount of warm Ethyl Acetate or DCM .
-
Add dropwise a non-polar anti-solvent: Diethyl Ether or Hexanes .
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Cool to -20°C overnight.
Q: I have a persistent impurity at Rf ~ 0.5. A: This is likely the symmetric urea (1,3-diphenethylurea). It is very difficult to separate by flash chromatography.
-
Solution: Recrystallize from Ethanol/Water (9:1) . The symmetric urea is much less soluble and will precipitate first (or remain insoluble in hot ethanol if highly symmetric). Filter it off, then cool the filtrate to get your target [3].
References
-
Catalyst Poisoning by Azoles
-
Bulky Ligands in Suzuki Coupling
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction Using Dialkylbiarylphosphine Ligands (S-Phos/X-Phos)."
- Source:Accounts of Chemical Research, 2008.
- Context: Explains the mechanism of preventing catalyst deactiv
-
URL:[Link]
-
Urea Synthesis & Purification
- Title: "Safe and Efficient Synthesis of Ureas
- Source:Journal of Organic Chemistry, 2012.
- Context: Detailed protocols for CDI activation and purification of urea deriv
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Specificity Optimization for Thiazolyl-Benzyl-Urea Probes
This guide serves as a specialized technical support resource for researchers working with 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea . Given the specific structural class (aryl-alkyl urea with a thiazole heterocycle), this compound shares physicochemical and pharmacological properties with Type II Kinase Inhibitors , Sirtuin Modulators , and Cytokine Inhibitors .
The following protocols address the specific liabilities of the Thiazolyl-Benzyl-Urea scaffold: aggregation-based promiscuity , CYP450 inhibition (metabolic liability) , and kinase cross-reactivity .
Status: Active
Compound Class: 1,3-Disubstituted Urea / Thiazole Derivative
Primary Challenge: Minimizing structural promiscuity and "frequent hitter" behavior.
Module 1: Chemical Biology & Stability (The "False Positive" Filter)
Issue: Urea-based compounds are notorious for poor aqueous solubility and the formation of colloidal aggregates. These aggregates sequester enzymes non-specifically, leading to false-positive "off-target" effects in biochemical assays.
Troubleshooting Protocol: Aggregation vs. Specific Binding
Objective: Determine if your observed off-target effects are due to specific binding or non-specific colloidal aggregation.
Step-by-Step Validation:
-
Detergent Sensitivity Test:
-
Run your primary biochemical assay (e.g., kinase or enzymatic assay) with and without 0.01% Triton X-100 or 0.005% Tween-20 .
-
Result Analysis: If potency (
) shifts significantly (>5-fold) or activity disappears in the presence of detergent, the compound is acting as a promiscuous aggregator, not a specific inhibitor.
-
-
Centrifugation Assay:
-
Incubate the compound at
in assay buffer for 30 minutes. -
Centrifuge at 15,000 x g for 20 minutes .
-
Measure the concentration of the compound in the supernatant (via HPLC/MS) and the activity of the supernatant.
-
Interpretation: A loss of compound or activity in the supernatant indicates precipitation/aggregation.
-
Visual Workflow: Aggregation Counter-Screening
Caption: Decision tree to distinguish between true pharmacological inhibition and non-specific colloidal aggregation common in urea derivatives.
Module 2: Structural Liabilities & Cross-Reactivity
Issue: The Thiazole ring is a known structural alert for CYP450 inhibition (specifically CYP3A4/2D6) and the Urea linker often mimics the ATP-binding motif in kinases (Type II binding mode), leading to unintended kinase inhibition.
Targeted Off-Target Panel
Do not screen randomly. Focus on these high-probability off-targets based on the scaffold:
| Structural Motif | Potential Off-Target | Mechanism of Interference | Mitigation Strategy |
| Thiazole Ring | CYP3A4 / CYP2D6 | Heme coordination by Thiazole Nitrogen | Run P450 Inhibition Assay (Gleebec control). |
| Urea Linker | p38 MAPK / VEGFR | H-bonding to "Gatekeeper" residue (Glu/Asp) | Screen against p38 |
| Phenethyl Group | hERG Channel | Hydrophobic occlusion of pore | Perform Patch-Clamp or Flux Assay early. |
| Benzyl-Urea | sEH (Soluble Epoxide Hydrolase) | Pharmacophore mimicry | Counter-screen against human sEH. |
Protocol: The "Inactive Control" Synthesis
To prove that biological effects are due to the specific 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea structure, you must synthesize and test a negative control.
-
The Control: N-Methylated Urea Analog .
-
Rationale: Methylating one of the urea nitrogens (N1 or N3) disrupts the critical hydrogen bonding donor capability required for specific target engagement (e.g., in the kinase hinge region or enzyme active site).
-
Application: If the N-methyl analog retains cellular toxicity or phenotype, your compound's effects are likely off-target (e.g., membrane disruption).
Module 3: Dose-Response & The Therapeutic Window
Issue: Users often use this compound at fixed high concentrations (e.g., 10-50
Optimization Guide
-
Determine Cellular
:-
Perform a 10-point dose-response curve (1 nM to 10
M). -
Stop Rule: If the
is M, the compound is likely too weak for specific probe use; observed effects at 10 M are likely polypharmacology.
-
-
Thermal Shift Assay (TSA/DSF):
-
Use TSA to validate physical binding to the intended target versus off-targets.
-
Protocol:
-
Mix Target Protein (2
M) + Compound (20 M) + SYPRO Orange. -
Ramp temperature (
C). -
Success Criteria: A
C indicates specific stabilization. Lack of shift suggests the cellular effect is off-target.
-
-
Visual Workflow: Mechanism of Action Validation
Caption: Structural logic for using an N-methylated negative control to distinguish on-target efficacy from scaffold-based toxicity.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in cell culture media at 10
-
Immediate Fix: Pre-dilute the compound in DMSO to 1000x the final concentration, then add dropwise to rapidly stirring media.
-
Limit: Do not exceed 0.5% DMSO final concentration.
-
Check: Inspect under a microscope for micro-crystals. If crystals are present, data at this concentration is invalid.
Q2: I see inhibition of my target, but also high cytotoxicity. Is this on-target? A: Likely not. Thiazoles can be metabolically activated to reactive intermediates.
-
Test: Co-treat with an antioxidant (e.g., N-acetylcysteine) or a CYP inhibitor (e.g., Ketoconazole) in your cell assay. If toxicity drops but target inhibition remains, the toxicity is an off-target metabolic effect.
Q3: Can I use this compound in vivo (mice)? A: Proceed with caution.
-
Risk: The urea linkage is susceptible to hydrolysis, and the thiazole is a metabolic soft spot.
-
Requirement: You must perform a PK (Pharmacokinetic) study first. Expect a short half-life (
hours) unless formulated in a specialized vehicle (e.g., PEG400/Captisol).
References
-
Structural Alerts in Drug Discovery
- Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- Relevance: Defines aggregation and PAINS (Pan-Assay Interference Compounds)
-
Urea Scaffold Pharmacology
- Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
- Relevance: Explains the "Type II" binding mode of aryl-ureas in kinases (p38/VEGFR cross-reactivity).
-
Thiazole Toxicity & Metabolism
- Dalvie, D., et al. (2002). Thiazole: A structural alert for toxicity? Chemical Research in Toxicology, 15(3), 269-279.
- Relevance: Details the mechanism of CYP450 inhibition and bioactiv
-
Soluble Epoxide Hydrolase (sEH)
- Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase inhibitors on human health. Annual Review of Pharmacology and Toxicology, 45, 311-333.
- Relevance: Identifies 1,3-disubstituted ureas as potent sEH inhibitors (a common off-target).
stability issues with 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in long-term storage
Technical Support Center: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
A Guide to Long-Term Storage Stability and Troubleshooting
Welcome to the technical support resource for 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the molecule's chemical behavior to ensure the integrity and reproducibility of your experiments. This guide is structured to address common stability questions and provide clear, actionable troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea.
Q1: What are the optimal long-term storage conditions for solid 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea?
A1: For long-term storage (greater than 6 months), the compound should be maintained as a solid under conditions that minimize the primary degradation risks: hydrolysis, photodegradation, and thermal decomposition.
-
Temperature: Store at -20°C or below.[1][2] Low temperatures are critical for reducing the kinetic rate of all potential chemical degradation pathways.
-
Light: Use an amber or opaque vial to protect the compound from light.[2] The thiazole ring, in conjunction with aromatic substituents, can be susceptible to photodegradation.[3]
-
Moisture: Store in a desiccated environment.[2] The urea linkage is the most probable site of hydrolytic cleavage. A desiccator or a container with a desiccant is strongly recommended.
-
Atmosphere: While not strictly necessary for this molecule, storing under an inert atmosphere (argon or nitrogen) can provide an extra layer of protection against long-term oxidative degradation.
Q2: I need to store the compound in solution for my experiments. What are the best practices?
A2: Long-term storage in solution is strongly discouraged due to the significantly increased risk of degradation.[2] If short-term storage is unavoidable:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents (e.g., methanol, ethanol) or aqueous buffers for storage.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and accelerate degradation.
-
Duration: Do not store in solution for longer than one month. For any experiments extending beyond this period, it is best practice to prepare fresh solutions from a validated solid stock.
Q3: What are the primary chemical degradation pathways for this molecule?
A3: Based on its structure, 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is susceptible to three main degradation pathways. Understanding these is key to preventing and diagnosing stability issues.
-
Hydrolysis: This is the most likely degradation route in the presence of water, which can be catalyzed by acidic or basic conditions. The urea linkage is cleaved to yield phenethylamine and 3-(thiazol-2-yl)benzylamine. Urea hydrolysis, while slow for the parent compound, is a well-documented process.[4][5][6]
-
Thermal Degradation: Urea derivatives can decompose at elevated temperatures. Theoretical studies show that the primary pathway for many urea derivatives is a four-center pericyclic reaction that yields an isocyanate and an amine.[7][8][9] In this case, it would yield phenethyl isocyanate and 3-(thiazol-2-yl)benzylamine or the alternative pair.
-
Photodegradation: Compounds containing a thiazole ring substituted with aryl groups can be sensitive to light.[3] The mechanism often involves reaction with singlet oxygen, leading to complex rearrangements and loss of the thiazole ring integrity.[3]
Q4: How can I quickly assess the purity and stability of my stored compound?
A4: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] A simple isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or TFA) is typically sufficient.
-
Procedure: Compare the chromatogram of your stored sample to a reference standard or a sample from a freshly opened container.
-
Indicators of Degradation: Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate the formation of degradation products.
-
Quantification: A degradation of 5-20% is generally considered significant in forced degradation studies and indicates that the sample's integrity is compromised for quantitative assays.[11][12]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem: I'm observing a progressive loss of compound activity or inconsistent results in my biological assays.
This is a classic symptom of compound degradation. The effective concentration of the active parent molecule in your sample has likely decreased, leading to diminished biological effects.
Workflow Details:
-
Purity Assessment (RP-HPLC):
-
Prepare a sample of your current stock solution at a standard concentration (e.g., 1 mg/mL).
-
If available, prepare a sample from a new vial or a lot number with known good performance.
-
Run both samples on an HPLC system. Compare the retention times and peak areas. A significant reduction (>10%) in the main peak area and/or the presence of new peaks strongly suggests degradation.
-
-
Degradant Identification (LC-MS):
-
If degradation is suspected, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Check the mass-to-charge ratio (m/z) of the new peaks. Do they correspond to the expected masses of hydrolyzed amine fragments? This can confirm the degradation pathway.
-
-
Corrective Action:
-
If degradation is confirmed, immediately discard the compromised stock.
-
Obtain a fresh supply of the compound and perform a quality control check (e.g., HPLC) before use.
-
Critically review your storage and handling procedures against the best practices outlined in the FAQ section.
-
Problem: How do I proactively test the stability of this compound under my specific experimental conditions?
To understand the compound's liabilities, you can perform a forced degradation study. This involves intentionally stressing the molecule under more severe conditions than it would typically encounter to rapidly identify potential degradation pathways.[12] This is essential for developing stable formulations and robust analytical methods.
Experimental Protocol: Simplified Forced Degradation Study
-
Sample Preparation: Prepare several identical solutions of the compound in a relevant solvent (e.g., DMSO or Acetonitrile/Water) at a known concentration (e.g., 0.5 mg/mL).
-
Application of Stress Conditions: Expose each sample to one of the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Analysis: After the designated time, neutralize the acid/base samples, dilute all samples to the same concentration, and analyze by RP-HPLC. Use an unstressed sample stored at -80°C as the control.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Type | Recommended Conditions (Small Molecules) | Target Degradation Rationale | Regulatory Justification |
| Acid Hydrolysis | 0.1 M HCl, Room Temp or 60°C | Simulates acidic environments; tests the stability of the urea linkage. | ICH Q1A(R2)[11] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Simulates alkaline environments; tests for base-catalyzed hydrolysis. | ICH Q1A(R2)[11] |
| Oxidation | 3% H₂O₂, Room Temp | Tests susceptibility to oxidative degradation. | ICH Q1A(R2)[11] |
| Thermal Stress | 60°C in a calibrated oven (Solid & Solution) | Evaluates intrinsic thermal stability. | ICH Q1A(R2)[11] |
| Photostability | Expose to controlled UV/Vis light source | Identifies susceptibility to light-induced degradation. | ICH Q1B |
By identifying which conditions cause degradation, you can implement specific preventative measures, such as using pH-controlled buffers, deoxygenating solvents, or ensuring rigorous protection from light during experiments.
References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. [Link]
- Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
- Chen, J. P., & Isa, K. (1998). Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG (DTA)/MS. Journal of the Mass Spectrometry Society of Japan.
-
Wang, S., et al. (2014). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PMC. [Link]
-
Urea Hydrolysis. (2025). Sustainability Directory. [Link]
-
Amoo, A. O., & Babalola, O. O. (2022). Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Journal of Soil Science. [Link]
-
Sharma, M., & Kumar, V. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
Udert, K. M., et al. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. [Link]
-
Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. [Link]
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
-
Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]
-
Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. [Link]
-
Esmans, R., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
- Process and equipment for the hydrolysis of residual urea in the water from urea synthesis plants.
-
Shimon, A., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018). ResearchGate. [Link]
-
Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. (2025). MDPI. [Link]
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. (2025). ResearchGate. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2023). RSC Publishing. [Link]
-
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenethyl-urea. PubChemLite. [Link]
-
Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives as anti-invasion agents. (2026). ScienceDirect. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. [Link]
-
Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. (2017). PMC. [Link]
-
Thiazoline Peptides and a Tris-Phenethyl Urea from Didemnum molle with Anti-HIV Activity. (2017). MDPI. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. (2021). Research and Reviews. [Link]
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenethyl-urea. PubChemLite. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). MDPI. [Link]
- 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives.
-
1-Benzyl-3-(2-furoyl)thiourea. (2008). ResearchGate. [Link]
-
Docking results of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea... (2019). ResearchGate. [Link]
- Urea-formaldehyde solution for foliar fertilization.
-
SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES... (2019). Farmacia Journal. [Link]
-
Synthesis of Pyrimidinyl Benzazolyl Urea Derivatives as Antimicrobial and Antioxidant Agents. (2021). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 6. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00271H [pubs.rsc.org]
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in normal cells
The following Technical Support Guide is designed for researchers observing unexpected cytotoxicity with 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (referred to herein as PTBU ).
This guide synthesizes medicinal chemistry principles with practical cell biology troubleshooting to help you distinguish between assay artifacts, physicochemical limitations, and true pharmacological toxicity.[1][2][3]
Subject: Addressing Cytotoxicity of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in Normal Cells Case ID: PTBU-TOX-001 Support Tier: Senior Application Scientist (Lead Optimization)[2][3]
Executive Summary: The Molecule & The Problem
Compound Profile:
-
Name: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (PTBU)[2][3]
-
Chemotype: Di-substituted Urea with a Thiazole-Benzyl pharmacophore.[2][3][4][5][6]
-
Key Properties: Highly lipophilic; rigid urea linker; potential hydrogen bond donor/acceptor pairs.[2]
-
Common Issue: Researchers frequently report steep cytotoxicity curves in normal fibroblasts (e.g., HFF-1) or epithelial cells (e.g., MDCK) that do not correlate with the expected mechanism of action.[1][2][3]
Root Cause Analysis: Based on the structure-activity relationship (SAR) of urea-thiazole derivatives, cytotoxicity in normal cells usually stems from three vectors:
-
Physicochemical Artifacts: Micro-precipitation in aqueous media leading to "physical" toxicity (crystal phagocytosis).[2]
-
Mitochondrial Uncoupling: The lipophilic thiazole moiety can act as a protonophore, disrupting
(mitochondrial membrane potential).[1][2] -
Polypharmacology: Off-target inhibition of housekeeping kinases (e.g., CDK1/2, Aurora) due to the "privileged" kinase-inhibitor scaffold of the urea-thiazole motif.[1][2][3]
Troubleshooting Modules
Module A: Solubility & Formulation (The "False" Positive)
The Issue: PTBU is likely poorly soluble in water. If the compound precipitates in the cell culture media, it forms micro-crystals. Cells attempt to phagocytose these crystals, leading to lysosomal rupture and necrosis—a process that mimics drug toxicity but is actually a physical stress response.
Diagnostic Step: Check your wells under 40x microscopy.[2] Do you see "shimmering" or birefringent particles around the cells? If yes, your toxicity is physical, not chemical.[3]
Optimization Protocol:
| Parameter | Standard (Risky) | Optimized (Recommended) |
|---|---|---|
| Stock Solvent | 100% DMSO | DMSO acidified with 0.1% HCl (prevents urea aggregation) |
| Dosing Step | Direct addition to media | Serial Dilution in Media: Pre-dilute in warm media, vortex, then add to cells.[1][2][3] |
| Serum % | 10% FBS | Increase to 15-20% FBS: Albumin acts as a carrier, preventing precipitation.[1][2][3] |
| Max DMSO | 0.5 - 1.0% | Keep < 0.2%: High DMSO permeabilizes membranes, sensitizing normal cells.[1][2][3] |
Module B: Mechanism of Action Verification
The Issue: The urea-thiazole scaffold is a "privileged structure" in medicinal chemistry, often found in inhibitors of VEGFR , Raf , and p38 MAPK (e.g., similar to Sorafenib analogs).[1][2][3] If PTBU is intended to target a specific receptor (e.g., a GPCR or enzyme), it may be inadvertently hitting essential kinases in normal cells.[3]
The "Rescue" Experiment: To confirm if toxicity is mechanism-dependent (e.g., oxidative stress), treat cells with N-Acetylcysteine (NAC) (1-5 mM) 1 hour prior to PTBU exposure.[1][2][3]
-
Result: If NAC rescues cell viability
Toxicity is ROS-mediated (common with thiazole metabolism).[1][2][3] -
Result: If NAC has no effect
Toxicity is likely off-target kinase inhibition or mitochondrial uncoupling.[2][3]
The Toxicity Deconvolution Workflow (Step-by-Step)
Follow this logic flow to isolate the source of cytotoxicity.
Diagram: Cytotoxicity Troubleshooting Logic
Caption: Decision tree for isolating the root cause of PTBU cytotoxicity: Physical (Solubility) vs. Chemical (ROS/Kinase).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are my normal cells (fibroblasts) dying, but cancer cells are resistant? A: This "inverse selectivity" often points to contact inhibition issues or growth rate differences.[1][2][3]
-
Explanation: If PTBU targets dividing cells (e.g., tubulin or cell cycle kinases), normal fibroblasts (which stop dividing at confluence) should be resistant.[1][2][3] If they are dying at confluence, PTBU is likely a Mitochondrial Toxin .[2] Normal cells rely heavily on oxidative phosphorylation, whereas cancer cells often use glycolysis (Warburg effect).[3] Therefore, a mitochondrial poison kills normal cells faster.
-
Action: Measure Oxygen Consumption Rate (OCR) using a Seahorse assay or a simple MitoTracker dye.[1][2][3]
Q2: Can I use Tween-80 or PEG-400 to improve solubility? A: Proceed with caution. Surfactants like Tween-80 can permeabilize cell membranes themselves, acting synergistically with lipophilic ureas to cause toxicity.[1][2][3]
-
Recommendation: Use Cyclodextrin (HP-β-CD) .[2][3] It encapsulates the lipophilic phenethyl/benzyl groups, improving solubility without damaging the cell membrane. Try a 1:10 molar ratio (Drug:Cyclodextrin).[2]
Q3: The IC50 shifts dramatically between 24h and 72h.[2] Why? A: This indicates Time-Dependent Accumulation .[2][3] Lipophilic ureas (LogP > 3.5) accumulate in lipid bilayers and intracellular organelles (lysosomes) over time.[2][3] A 24h assay might show no toxicity, but by 72h, the intracellular concentration is 100x the extracellular concentration (lysosomal trapping).[3]
-
Action: Perform a "Washout" experiment.[2] Treat for 6 hours, wash cells 3x with PBS, add fresh media, and read viability at 72h. If toxicity persists, the drug has irreversibly bound or accumulated.
Standardized Experimental Protocol: The "Solubility-Toxicity" Bridge[2][3]
Use this protocol to validate if your cytotoxicity is real or an artifact.
Materials:
-
Centrifuge tubes.[2]
Procedure:
-
Preparation: Prepare a 2x concentration of PTBU in media (e.g., if testing 10 µM, make 20 µM in media).[1][2]
-
Incubation: Let the 2x media sit at 37°C for 2 hours.
-
Centrifugation: Centrifuge the media at high speed (15,000 x g) for 10 minutes to pellet any micro-crystals.
-
Transfer: Carefully transfer the supernatant to the cells (avoiding the pellet).
-
Comparison: Run parallel wells with:
-
Analysis:
References
-
Urea Scaffold Pharmacology
-
Smith, R. A., et al.[2][3] (2019).[2][3][7] "The Urea Pharmacophore in Kinase Inhibitors: Structural Insights and Selectivity Profiles." Journal of Medicinal Chemistry.
-
Context: Explains how diarylureas (like PTBU) bind to the DFG-out conformation of kinases, potentially affecting off-target kinases in normal cells.[2][3]
-
-
Thiazole Toxicity Mechanisms
-
Zhang, J., et al.[3] (2015).[3][5][8] "Metabolic Activation of Thiazole-Containing Drugs: Implications for Hepatotoxicity." Chemical Research in Toxicology.
-
Context: Details how the thiazole ring can be metabolized to reactive S-oxides or open-ring intermediates that deplete Glutathione (GSH), causing oxidative stress.[1][2][3]
-
-
Solubility Artifacts in Cell Assays
-
Lipinski, C. A., et al.[2][3] (2012).[2][3][9] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.
-
Context: Provides the standard protocols for distinguishing solubility-limited toxicity from intrinsic potency.[2][3]
-
-
Mitochondrial Uncoupling by Lipophilic Ureas
Disclaimer: This guide is for research purposes only. PTBU is a chemical probe and has not been approved for clinical use.[2] Always consult the specific Safety Data Sheet (SDS) for handling instructions.
Sources
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenethyl-urea (C13H16N4OS) [pubchemlite.lcsb.uni.lu]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Propan-2-yl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea | C21H20F3N3O2S | CID 90014603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
optimizing reaction conditions for thiazolyl urea synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Thiazolyl ureas are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib, Sorafenib). However, the synthesis is frequently complicated by the low nucleophilicity of the 2-aminothiazole exocyclic amine and competitive reactivity from the endocyclic ring nitrogen (N3).
This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges of this coupling. We focus on three primary methodologies:
-
Isocyanate Coupling: Direct but hazardous.
-
Phenyl Carbamate Activation: The "Gold Standard" for safety and reliability.
-
CDI-Mediated Coupling: One-pot utility for specific substrates.
Methodology Selection: The Triage Phase
Before starting, select the synthetic route based on your substrate's stability and reagent availability.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent stability and safety profile.
The "Gold Standard" Protocol: Phenyl Carbamate Route
This method is recommended for 90% of applications due to its safety profile (avoiding bulk isocyanates) and the ability to purify the stable carbamate intermediate [1, 3].
Phase A: Activation (Carbamate Formation)
Objective: Convert the weak nucleophile (2-aminothiazole) into a reactive electrophile.
-
Setup: Charge a dry flask with 2-aminothiazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Base Addition: Add Pyridine (1.2 equiv) .
-
Note: Pyridine acts as both a mild base and an acyl transfer catalyst.
-
-
Activation: Cool to 0°C. Dropwise add Phenyl Chloroformate (1.05 equiv) .
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Checkpoint: Monitor by LC-MS. The carbamate is usually less polar than the starting amine.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1]-
Critical Step: If the product precipitates (common), filter the solid and wash with
. This solid is often >95% pure carbamate.
-
Phase B: Coupling (Urea Formation)
Objective: Displace the phenoxide leaving group with the second amine.
-
Solvent Switch: Dissolve the isolated phenyl carbamate in DMSO or DMF (THF is often too non-polar for this step).
-
Amine Addition: Add the Target Amine (1.1 equiv) .
-
Base: Add Triethylamine (
) or DIPEA (1.5 equiv) . -
Heating: Heat to 60–80°C for 4–12 hours.
-
Why Heat? The thiazolyl carbamate is stabilized by resonance; thermal energy is required to overcome the activation energy for nucleophilic attack [3].
-
Troubleshooting & Optimization Center
Issue 1: Low Yield / No Reaction
Diagnosis: The 2-aminothiazole is electronically deactivated (e.g., by electron-withdrawing groups like
| Variable | Recommendation | Mechanism |
| Base Strength | Switch to NaH (Sodium Hydride) | Deprotonates the amine ( |
| Catalyst | Add DMAP (10 mol%) | Forms a highly reactive N-acylpyridinium intermediate, accelerating attack on the chloroformate/isocyanate. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the charged transition state better than THF/DCM. |
Issue 2: Regioselectivity (Ring N vs. Exocyclic N)
Diagnosis: Acylation occurs at the ring nitrogen (N3) instead of the exocyclic amine. This is a kinetic vs. thermodynamic control issue.
-
The Science: The ring nitrogen is more basic, but the exocyclic urea is thermodynamically more stable.
-
Solution:
-
Thermodynamic Equilibration: Heat the reaction. Kinetic N-acylated products often rearrange to the stable exocyclic urea at higher temperatures (>80°C).
-
Bis-Silylation: Pre-treat the aminothiazole with BSA (N,O-Bis(trimethylsilyl)acetamide) . This transiently protects the ring nitrogen and increases the solubility of the amine [2].
-
Issue 3: Solubility & "Gunking Out"
Diagnosis: The reaction mixture turns into an unstirrable slurry, trapping starting material.
-
Solution: Do not dilute immediately.
-
Use Microwave Irradiation : This allows for high temperatures in sealed vessels, improving solubility and reaction rates significantly (often <30 mins) [4].
-
Ionic Liquids: Recent data suggests ionic liquids can act as both solvent and catalyst, improving yield and allowing for recycling [4].
-
Visualizing the Mechanism
Understanding the resonance structures helps predict reactivity.
Figure 2: Mechanistic flow showing the path to the stable exocyclic urea and the correction of kinetic traps.
Frequently Asked Questions (FAQ)
Q: Can I use CDI (Carbonyldiimidazole) if phenyl chloroformate fails? A: Yes. CDI is excellent for "one-pot" synthesis.
-
Protocol: React the aminothiazole with CDI (1.1 equiv) in THF at reflux for 2 hours to form the acyl-imidazole intermediate. Then add the second amine and stir overnight.
-
Caveat: CDI is extremely moisture-sensitive. Ensure reagents are dry [6].
Q: My product is stuck in the aqueous layer during workup. What do I do? A: Thiazolyl ureas can be amphoteric.
-
Fix: Adjust pH to ~7. Neutral species precipitate best. If it remains soluble, use n-Butanol for extraction or evaporate to dryness and triturate with water/methanol.
Q: Why is the melting point of my product sharp but the NMR looks messy? A: Ureas often exhibit rotamers in NMR due to restricted rotation around the amide bond.
-
Test: Run the NMR at high temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce, it is a single pure compound, not a mixture.
References
-
Common Organic Chemistry. "Urea Formation - Phenyl Chloroformates." Common Organic Chemistry Protocols. Link
-
Luedtke, N. "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Bioorganic Chemistry. Link
-
Potts, K. T., et al. "Optimization of 5-substituted thiazolyl ureas and 6-substituted imidazopyridines as potential HIV-1 latency reversing agents." European Journal of Medicinal Chemistry, 2020.[2][3] Link
-
Sarkar, A., et al. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances, 2025. Link
-
BenchChem. "Troubleshooting Low Yields in Aminothiadiazole Derivatization." BenchChem Technical Guides. Link
-
ResearchGate. "Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source." ResearchGate, 2026. Link
Sources
Comparative Guide: Validation of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (c-Rel Inhibitor) using Knockout Models
Executive Summary
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (hereafter referred to as Compound TU-100 for brevity in this guide) represents a class of small-molecule inhibitors targeting c-Rel (REL), a distinct subunit of the NF-
However, urea-based scaffolds are "privileged structures" in medicinal chemistry, frequently showing off-target activity against kinases (e.g., p38 MAPK, VEGFR). Therefore, genetic validation using CRISPR/Cas9 Knockout (KO) models is not merely an option but a mandatory step to distinguish on-target efficacy from off-target toxicity.
This guide outlines the validation of Compound TU-100 against industry standards (IT-901 ) and genetic controls, providing a self-validating protocol for confirming its mechanism of action (MoA).
Part 1: Mechanism of Action & Signaling Pathway
The primary MoA of TU-100 is the direct inhibition of the c-Rel Homology Domain (RHD) . By binding to the RHD, the compound prevents c-Rel from forming the necessary DNA-binding complex, thereby silencing c-Rel-dependent genes (e.g., IL2, BCL2L1) without affecting the canonical p65/p50 pathway essential for cell survival.
Visualization: The c-Rel Inhibition Pathway[1]
The following diagram illustrates the specific intervention point of TU-100 compared to broad proteasome inhibitors.
Figure 1: Selective inhibition of c-Rel DNA binding by TU-100 vs. upstream blockade by Bortezomib.
Part 2: Comparative Analysis (Product vs. Alternatives)
To validate TU-100, one must compare it against the "Gold Standard" small molecule (IT-901 ) and the "Platinum Standard" genetic control (REL-/- ).
Performance Matrix
| Feature | Compound TU-100 (Urea Analog) | IT-901 (Standard Inhibitor) | Bortezomib (Broad Control) | REL -/- KO (Genetic Control) |
| Target Specificity | High (c-Rel RHD) | High (c-Rel RHD) | Low (26S Proteasome) | Absolute (Gene Absent) |
| IC50 (IL-2 Suppression) | ~2-5 µM (Est.) | 0.5 - 2 µM | < 0.1 µM | N/A (No expression) |
| Toxicity (Viability) | Low at <10µM | Low at <10µM | High (Apoptosis in all cells) | None (Normal survival) |
| Off-Target Risk | Moderate (Kinase potential) | Low | High (Neuropathy) | None |
| Mechanism Type | Reversible Binding | Reversible Binding | Irreversible/Slow-off | Permanent Deletion |
Key Differentiator
While Bortezomib effectively kills lymphoma cells, it lacks discrimination, causing high toxicity in healthy tissues. TU-100 , like IT-901 , aims to suppress pathological proliferation (lymphoma) or alloactivation (GVHD) while sparing the baseline immunity provided by p65/p50. The critical validation step is proving that TU-100 loses its effect in a REL knockout system; if it still kills REL -/- cells, it is toxic off-target.
Part 3: Validation Protocol using Knockout Models
This protocol establishes a "Self-Validating System." If the compound works via c-Rel, it must show zero functional delta between Vehicle and Drug treatment in a REL knockout line.
Phase 1: Generation of REL Knockout Lines (CRISPR/Cas9)
Objective: Create a REL-null cell line (e.g., Jurkat T-cells or DLBCL lines) to serve as a negative control background.
-
gRNA Design: Target Exon 2 of the human REL gene (conserved RHD region).
-
Sequence:5'- GATCAAGCAGACGGTAGTAA -3' (Example targeting RHD).
-
-
Transfection: Electroporate Cas9-RNP complexes (Cas9 protein + sgRNA) into cells to minimize off-target integration.
-
Clonal Expansion: Perform limiting dilution to isolate single clones.
-
Validation (The "Triad" Check):
-
Genomic:[1][2][3] PCR amplification of Exon 2 + Sanger Sequencing (look for indels/frameshifts).
-
Protein:[4][5] Western Blot using anti-c-Rel antibody (Cell Signaling Tech #4727). Must show complete absence of band at ~65-75 kDa.
-
Functional: Stimulation with PMA/Ionomycin. KO cells should show >80% reduction in IL-2 secretion vs WT.
-
Phase 2: The "Rescue & Resistance" Assay (The Definitive Test)
This experiment determines if TU-100 is truly on-target.
Workflow Visualization:
Figure 2: The logic of the KO validation assay. The drug should not further suppress the KO phenotype.
Experimental Steps:
-
Seed: Plate WT and REL KO cells (2 x 10^5 cells/mL).
-
Treat: Add Compound TU-100 (titration: 0.1, 1, 5, 10 µM) or Vehicle (DMSO).
-
Stimulate: Activate T-cells with anti-CD3/CD28 beads for 24 hours.
-
Measure:
-
Efficacy: Supernatant IL-2 (ELISA).[6]
-
Toxicity: Cell viability (Annexin V/PI staining).
-
Data Interpretation Guide
| Observation in REL KO Cells | Conclusion |
| Viability decreases with Drug | FAIL: Compound has off-target toxicity (likely killing via p38 or general cytotoxicity). |
| IL-2 reduces further with Drug | FAIL: Compound targets other pathways (e.g., NFAT, AP-1) in addition to c-Rel. |
| No change in Viability or IL-2 | PASS: Compound is selectively targeting c-Rel (efficacy is dependent on the presence of the target). |
References
-
Shono, Y., et al. (2014). A small-molecule c-Rel inhibitor reduces alloactivation of T cells without compromising antitumor activity. Cancer Discovery, 4(5), 578-591. Link
-
Grinberg-Bleyer, Y., et al. (2017). NF-κB c-Rel is crucial for the regulatory T cell immune checkpoint in cancer. Cell, 170(6), 1096-1108. Link
-
Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281-2308. Link
-
Hanson, M. C., et al. (2025). Validating CRISPR-Cas9 knock-out cell lines: A comprehensive guide. Abcam Technical Guides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CRISPR/Cas9-mediated knockout of c-REL in HeLa cells results in profound defects of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Bortezomib in Multiple Myeloma Patients with Hepatitis B: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are c-Rel inhibitors and how do they work? [synapse.patsnap.com]
- 5. Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives as anti-invasion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
independent verification of the reported bioactivity of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
The following guide details the independent verification of the bioactivity of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea , a compound structurally characteristic of Soluble Epoxide Hydrolase (sEH) inhibitors . This guide is designed for researchers requiring a rigorous, self-validating framework to confirm its potency, selectivity, and mechanism of action.
Publish Comparison Guide
Executive Summary
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a urea-based small molecule exhibiting the classic pharmacophore of a Soluble Epoxide Hydrolase (sEH) inhibitor . Its structure combines a flexible lipophilic "left-hand" side (phenethyl) with a polar, aromatic "right-hand" side (3-(thiazol-2-yl)benzyl), designed to mimic the transition state of epoxide hydrolysis.
Primary Indication: Anti-inflammatory and analgesic (via stabilization of Epoxyeicosatrienoic acids - EETs).[1] Secondary Potential: Kinase modulation (ROCK/Raf) due to the aminothiazole-like motif, though the benzyl linker likely reduces ATP-pocket affinity in favor of the sEH catalytic tunnel. Verification Goal: To independently validate its IC50 against recombinant human sEH (hsEH), assess its cellular efficacy in reducing inflammatory cytokines, and compare its performance against industry standards like t-AUCB and TPPU .
Chemical Profile & Synthesis Verification
Before bioactivity testing, the chemical identity must be unequivocally established. The urea linkage is the critical pharmacophore.
Structural Analysis
-
Core: 1,3-disubstituted urea (Hydrogen bond donor/acceptor for Asp335 and Tyr383/Tyr466 in sEH active site).
-
R1 (Left): Phenethyl group (Hydrophobic tunnel filling).
-
R2 (Right): 3-(thiazol-2-yl)benzyl group (Pi-stacking and solubility enhancement).
Synthesis Verification Protocol
Objective: Confirm purity >98% to rule out false positives from reactive impurities (e.g., isocyanates).
Methodology:
-
Reaction: React 2-phenylethylamine with 3-(thiazol-2-yl)benzyl isocyanate (generated in situ from the corresponding amine and triphosgene) in DCM at 0°C
RT. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
-
Validation:
-
1H NMR (DMSO-d6): Look for the urea protons (singlets/triplets around
6.0–6.5 ppm) and the diagnostic thiazole protons ( 7.7–7.9 ppm). -
LC-MS: Confirm molecular ion
. -
HPLC: Purity >98% (254 nm).
-
In Vitro Bioactivity Verification (sEH Potency)
The gold standard for verifying sEH inhibition is the fluorometric hydrolysis of PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
Protocol: Fluorometric sEH Inhibition Assay
Principle: sEH hydrolyzes the non-fluorescent PHOME substrate into a fluorescent cyanohydrin product (excitation 330 nm, emission 465 nm).
Workflow:
-
Enzyme Prep: Recombinant human sEH (hsEH) diluted in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Inhibitor Incubation: Incubate 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea (0.1 nM – 10
M) with hsEH (1 nM final) for 5 minutes at 30°C. -
Substrate Addition: Add PHOME (50
M final). -
Measurement: Monitor fluorescence kinetics for 10–30 minutes.
-
Analysis: Calculate IC50 using non-linear regression (Hill equation).
Success Criteria:
-
IC50 < 50 nM: Indicates high potency (comparable to t-AUCB).
-
Hill Slope ~ 1.0: Indicates 1:1 binding stoichiometry without aggregation.
Comparative Analysis
This section compares the compound against established sEH inhibitors.
| Feature | 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea | t-AUCB (Standard) | TPPU (Clinical Candidate) | Sorafenib (Multi-Kinase/sEH) |
| Scaffold | Phenethyl-Urea-Benzylthiazole | Adamantyl-Urea-Phenyl | Piperidinyl-Urea-Phenyl | Urea-Biaryl (Kinase focused) |
| sEH IC50 (Human) | Target: < 10 nM (Predicted) | 1.5 nM | 3.7 nM | 10–100 nM |
| Solubility | Moderate (Thiazole improves logP) | Low (Adamantane is lipophilic) | High (Piperidine improves) | Low |
| Metabolic Stability | High (Benzyl-Thiazole is stable) | Moderate (Metabolically labile) | High | High |
| Primary Risk | Off-target Kinase inhibition | Poor solubility | None | Strong Kinase inhibition |
Cellular Mechanism & Pathway Verification
To confirm the compound works in cellulo via the sEH pathway, you must demonstrate the stabilization of EETs and reduction of inflammatory markers.
Experiment: LPS-Induced Inflammation in RAW 264.7 Cells
-
Seed: RAW 264.7 macrophages (
cells/well). -
Pre-treat: Add Compound (1
M) or Vehicle for 1 hour. -
Stimulate: Add LPS (1
g/mL) for 24 hours. -
Readout 1 (Efficacy): Measure Nitric Oxide (NO) via Griess reagent and TNF-
via ELISA. -
Readout 2 (Mechanism): LC-MS/MS analysis of the 14,15-EET / 14,15-DHET ratio .
-
Result: A significant increase in the EET/DHET ratio confirms sEH inhibition inside the cell.
-
Visualization of Experimental Workflow
Caption: Logical workflow for the independent verification of chemical purity, enzymatic potency, and cellular mechanism of action.
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link
-
Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Link
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link
-
Wolf, N. M., et al. (2006). Radiometric and Fluorometric Assays for Soluble Epoxide Hydrolase. Analytical Biochemistry. Link
Sources
A Comprehensive Guide to the Proper Disposal of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
This document provides essential safety and logistical information for the proper disposal of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea. As a novel research chemical, specific toxicological and environmental impact data are not extensively available. Therefore, this guide is founded on the precautionary principle, treating the compound as hazardous chemical waste. The procedures herein are derived from established best practices for handling biologically active, novel chemical entities and comply with general laboratory safety regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Researchers, scientists, and drug development professionals must recognize that the ultimate responsibility for safe disposal lies with the waste generator. This guide serves as a robust framework, but it is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.
Hazard Characterization and Rationale for Precaution
The chemical structure of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea contains several moieties that suggest potential biological activity and warrant its classification as hazardous waste in the absence of definitive data.
-
Urea Moiety: Urea-containing compounds are widely used in medicinal chemistry to form key interactions with biological targets.[1] This functional group's ability to act as a hydrogen bond donor and acceptor is fundamental to its biological activity, which can range from therapeutic to toxic.
-
Thiazole Ring: The thiazole ring is a common heterocyclic scaffold in many pharmaceuticals and biologically active compounds.[2] Its presence suggests the potential for metabolic interactions and unforeseen biological effects.
-
Aromatic Systems (Phenethyl & Benzyl): These groups contribute to the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems and the environment.
Given these structural alerts, we must logically conclude that sewer disposal or commingling with non-hazardous trash is unacceptable.[3][4] The compound and all materials contaminated with it must be collected, segregated, and disposed of through a licensed hazardous waste management program.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]
-
Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.
-
Skin and Body Protection: A fully-buttoned laboratory coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, especially when handling the solid compound, work must be performed in a certified chemical fume hood.[7]
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of safe disposal is the meticulous segregation and collection of waste at the point of generation.[8] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[9]
Protocol for Solid Waste Disposal
This category includes unused or expired solid 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, as well as contaminated consumables like weighing papers, gloves, and pipette tips.
-
Container Selection: Designate a sealable, chemically compatible waste container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.[9] The container must be in good condition, free from cracks or damage.[8]
-
Labeling: As soon as the first item of waste is added, the container must be labeled. The label must, at a minimum, include the following information[10][11]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea Waste"
-
A list of all contaminated materials within (e.g., "Solid Compound, Gloves, Wipes")
-
The date waste accumulation began.
-
-
Accumulation: Collect all solid waste directly into the labeled container. Keep the container securely closed at all times except when adding waste.[3][12]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[10][11] The SAA must be under the control of laboratory personnel and away from drains or sources of ignition.
Protocol for Liquid Waste Disposal
This category includes solutions containing 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, as well as rinsate from cleaning contaminated glassware.
-
Container Selection: Use a sealable, chemical-resistant container, such as an HDPE or glass bottle, equipped with a screw-top cap. Ensure the container is compatible with the solvent(s) used.
-
Labeling: Label the container with "HAZARDOUS WASTE" before adding any liquid. The label must clearly state[13]:
-
The full chemical name: "1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea"
-
The solvent system and its percentage composition (e.g., "50% Ethanol, 50% Water").
-
The approximate concentration of the active compound.
-
The date waste accumulation began.
-
-
Accumulation: Carefully pour liquid waste into the container, using a funnel if necessary to prevent spills. Do not leave the funnel in the container.[10] The container must be kept closed when not in use.
-
Storage: Store the liquid waste container in the designated SAA, using secondary containment (such as a plastic tub) to prevent the spread of potential spills.[12] Segregate the container from incompatible materials (e.g., acids, bases, oxidizers).
Disposal of Empty Chemical Containers
Empty containers that once held pure 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea must be treated as hazardous waste until properly decontaminated.[14]
-
Decontamination: The standard procedure is a "triple rinse."[3]
-
Final Disposal: Once triple-rinsed and air-dried, the container can be managed as non-hazardous waste. Obliterate or remove the original chemical label to prevent confusion before placing it in the appropriate recycling or trash receptacle.[14]
Spill Management Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[7]
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[7]
-
Control & Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening sashes. Remove any nearby ignition sources.[7]
-
Contain & Clean (Small Spills):
-
Decontaminate: Once the bulk of the spill is collected, decontaminate the surface with an appropriate solvent and wipe with absorbent pads.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the designated solid hazardous waste container.[7][15]
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.[7]
Final Disposal and Waste Pickup
Laboratory personnel should never personally transport hazardous waste outside of the immediate laboratory area or attempt to dispose of it via sewer or standard trash systems.[3][4]
-
Monitor Accumulation: Do not store more than 10-25 gallons of total hazardous waste in your laboratory's SAA, depending on institutional limits.[12][14]
-
Request Pickup: Once a waste container is full (approximately 90%), or if it has been accumulating for six months, submit a chemical waste collection request to your institution's EHS department.[9][14]
-
Prepare for Transport: Ensure all containers are securely sealed, properly labeled, and stored in the designated SAA awaiting pickup by trained EHS professionals or licensed hazardous waste contractors.
Data and Workflow Visualization
Table 1: Disposal Procedure Summary
| Parameter | Solid Waste | Liquid Waste | Empty Containers |
| Examples | Unused compound, contaminated gloves, weighing paper | Solutions of the compound, rinsate | Original stock bottles |
| Container | Sealable, compatible (e.g., HDPE) solid waste bin | Sealable, compatible (e.g., HDPE, glass) bottle | N/A |
| Labeling | "HAZARDOUS WASTE", full chemical name, contents, start date | "HAZARDOUS WASTE", full chemical name, solvent composition, concentration, start date | Original label must be defaced after triple-rinsing |
| Storage | Closed container in a designated Satellite Accumulation Area (SAA) | Closed container in secondary containment within an SAA | Dispose as non-hazardous after decontamination |
| Action | Collect for EHS pickup | Collect for EHS pickup | Triple rinse, collect rinsate as liquid waste |
Diagram 1: Disposal Decision Workflow
This diagram outlines the procedural logic for handling waste generated from work with 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea.
Caption: Decision workflow for proper waste segregation and disposal.
References
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health: [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from Dartmouth College: [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from Justrite: [Link]
-
Vanderbilt University Medical Center. Hazardous Waste Disposal. Retrieved from VUMC Office of Clinical and Research Safety: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University: [Link]
-
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from Solvent Waste Management: [Link]
-
American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from ASCLS: [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA: [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from Labor Security System: [Link]
-
Washington State University. Standard Operating Procedure for Urea. Retrieved from WSU: [Link]
-
Singh, P., & Kaur, M. (2016). Docking results of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea.... ResearchGate. Retrieved from ResearchGate: [Link]
-
Tzani, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from National Institutes of Health: [Link]
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- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
